methylmalonyl-CoA
Overview
Description
Methylmalonyl-CoA is the thioester consisting of coenzyme A linked to methylmalonic acid . It is an important intermediate in the biosynthesis of succinyl-CoA, which plays an essential role in the tricarboxylic acid cycle (also known as the Citric Acid Cycle, or Krebs Cycle) .
Synthesis Analysis
Methylmalonyl-CoA results from the metabolism of fatty acids with an odd number of carbons, of amino acids valine, isoleucine, methionine, threonine, or of cholesterol side-chains, forming Propionyl-CoA . Propionyl-CoA and bicarbonate are converted to Methylmalonyl-CoA by the enzyme propionyl-CoA Carboxylase .Molecular Structure Analysis
The molecular structure of Methylmalonyl-CoA consists of coenzyme A linked to methylmalonic acid . The chemical formula is C25H40N7O19P3S and the molar mass is 867.608 g/mol .Chemical Reactions Analysis
Methylmalonyl-CoA is converted into succinyl-CoA by methylmalonyl-CoA mutase (MUT). This reaction is a reversible isomerization . In this way, the compound enters the Citric Acid Cycle .Physical And Chemical Properties Analysis
Methylmalonyl-CoA is a thioester consisting of coenzyme A linked to methylmalonic acid . It has a chemical formula of C25H40N7O19P3S and a molar mass of 867.608 g/mol .Scientific Research Applications
Enzyme Structure and Function : Methylmalonyl-CoA mutase, which uses coenzyme B12, catalyzes the rearrangement of succinyl-CoA to methylmalonyl-CoA. The crystal structure of this enzyme from Propionibacterium shermanii provides insights into the binding of coenzyme B12 and substrate, highlighting how the enzyme facilitates radical formation and substrate rearrangement (Mancia et al., 1996).
Fatty Acid Synthesis : Methylmalonyl-CoA influences fatty acid synthesis. Research using chicken liver and sheep adipose tissue preparations demonstrated that methylmalonyl-CoA inhibits fatty acid synthesis from acetyl-CoA and malonyl-CoA and is used to produce methyl-branched fatty acids (Scaife et al., 1978).
Purification and Properties : The purification of methylmalonyl-CoA mutase from human liver has provided insights into its molecular weight, subunit structure, and enzymatic properties. This research has been crucial for understanding the enzyme’s role in metabolic pathways (Fenton et al., 1982).
Polyketide Biosynthesis : The enzyme MatB in Rhodopseudomonas palustris acts as a methylmalonyl-CoA synthetase, essential for polyketide biosynthesis. Structural analysis of this enzyme offers opportunities for modifying its substrate range, which is important for producing pharmaceutically relevant compounds (Crosby et al., 2012).
Methylmalonic Acidemia : Genetic studies of methylmalonyl-CoA mutase have provided new insights into the enzyme's structure and dysfunction in methylmalonic acidemia, a metabolic disorder. Molecular cloning of this enzyme opens potential pathways for gene therapy and a deeper understanding of the disease (Ledley, 1990).
Metabolic Disorders : The study of methylmalonyl-CoA mutase in various organisms, including humans, mice, and bacteria, has helped in understanding its role in metabolic disorders and the potential for therapeutic interventions (Chandler & Venditti, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Research is ongoing to understand the role of Methylmalonyl-CoA in various metabolic pathways and diseases. For example, a recent study showed that a novel AAV-mediated genome editing therapy improved health and survival in a mouse model of methylmalonic acidemia . Another study suggested that processing speed, working memory, language, attention, and quality of life may be sensitive to fluctuations in metabolite levels while IQ and motor skills may be less amenable to change .
properties
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-FBMOWMAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methylmalonyl-CoA | |
CAS RN |
1264-45-5 | |
Record name | Methylmalonyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmalonyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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